![molecular formula C15H17NO3 B3141962 4-[(3,5-二甲基异恶唑-4-基)甲氧基]苯基丙酮 CAS No. 494771-45-8](/img/structure/B3141962.png)
4-[(3,5-二甲基异恶唑-4-基)甲氧基]苯基丙酮
描述
“4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone” is a chemical compound with the molecular formula C15H17NO3. It is related to “4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid”, which has the molecular formula C13H13NO4 .
Synthesis Analysis
The synthesis of related compounds involves several strategies. For instance, the benzene ring in the compound can be replaced with phthalazinone, and the carbonyl group of the compound can be substituted with various fragments to interact with the ZA channel of BRD4 .Molecular Structure Analysis
The molecular structure of “4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone” can be represented by the SMILES stringO=C (O)C (C=C1)=CC=C1OCC2=C (C)ON=C2C .
科学研究应用
简便合成和表征
Pareek、Joseph 和 Seth(2010 年)的一项研究涉及各种取代吡唑的简便合成,其中包括与“4-[(3,5-二甲基异恶唑-4-基)甲氧基]苯基丙酮”类似的化合物的合成和光谱评估。这些化合物是通过缩合过程合成的,表明该化学物质在创造具有材料科学和制药潜力的新型化合物中的效用 Pareek、Joseph 和 Seth,2010 年.
反应和水解稳定性
Kuznetsov 和 Brusilovskii(2001 年)探索了 1,3-二噁烷与丙酮氰醇的反应,导致水解不稳定的化合物。这项研究强调了相关化学结构的反应性,表明“4-[(3,5-二甲基异恶唑-4-基)甲氧基]苯基丙酮”在合成有机化学和反应机理研究中的潜力 Kuznetsov 和 Brusilovskii,2001 年.
区域选择性合成
Mansueto 等人(2014 年)展示了利用电子供体甲氧基的存在,高效区域选择性合成 1,2,4-三唑。这项研究表明“4-[(3,5-二甲基异恶唑-4-基)甲氧基]苯基丙酮”在促进选择性合成路线中的潜力,这在开发靶向药物和精细化学品方面可能非常有价值 Mansueto 等,2014 年.
抗冠状病毒和抗肿瘤活性
Jilloju 等人(2021 年)对类似化合物的衍生物的研究显示出有希望的体外抗冠状病毒和抗肿瘤活性。这表明“4-[(3,5-二甲基异恶唑-4-基)甲氧基]苯基丙酮”在开发抗病毒和抗癌剂中的潜在药用应用 Jilloju 等,2021 年.
磺酰胺衍生的化合物
Chohan 和 Shad(2011 年)合成了磺酰胺衍生的配体及其金属配合物,展示了“4-[(3,5-二甲基异恶唑-4-基)甲氧基]苯基丙酮”形成具有催化、材料科学和可能的治疗剂潜力的复杂化合物的结构多功能性和潜力 Chohan 和 Shad,2011 年.
属性
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(17)8-13-4-6-14(7-5-13)18-9-15-11(2)16-19-12(15)3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLMZKPNBGKNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
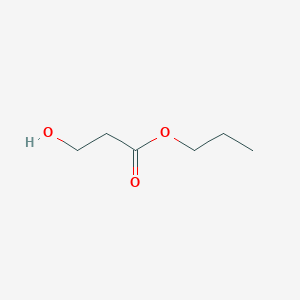


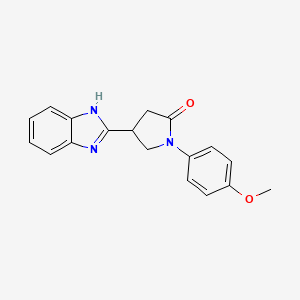
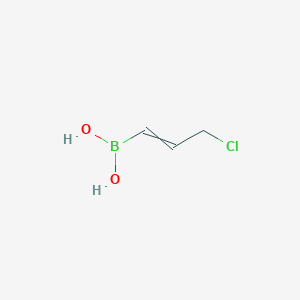

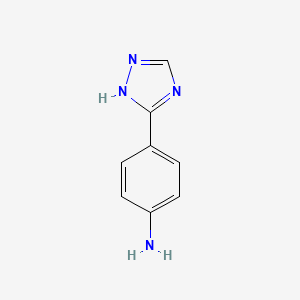
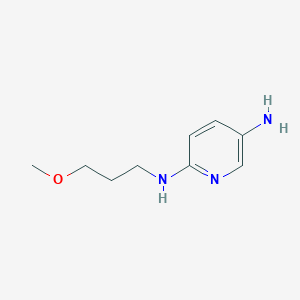
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene](/img/structure/B3141959.png)
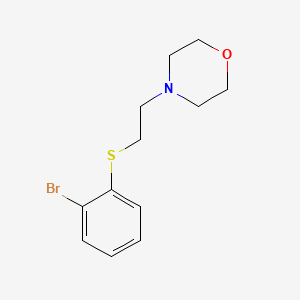

![1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B3141971.png)


